

Quantitative Analysis of Ethyl Tetradecanoate Using Ethyl Tetradecanoate-d27 as an Internal Standard

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Compound of Interest

Compound Name: Ethyl Tetradecanoate-d27

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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Ethyl Tetradecanoate in biological matrices using **Ethyl Tetradecanoate-d27** as an internal standard. The methodology is applicable for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high precision and accuracy for various research and drug development applications.

Introduction

Ethyl Tetradecanoate, the ethyl ester of myristic acid, is a fatty acid ethyl ester (FAEE) that can be found in various biological samples. The quantification of FAEEs is of significant interest in biomedical research, particularly in studies related to alcohol consumption biomarkers and lipid metabolism. The use of a stable isotope-labeled internal standard, such as **Ethyl Tetradecanoate-d27**, is the gold standard for quantitative analysis using mass spectrometry.^[1]^[2] This approach effectively corrects for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the reliability and accuracy of the results.^[1]^[2]

This protocol outlines the necessary steps for sample preparation, instrumental analysis by both GC-MS and LC-MS/MS, and data analysis for the accurate quantification of Ethyl Tetradecanoate.

Data Presentation

Table 1: Linearity of Ethyl Tetradecanoate Quantification

Analyte Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)	Calculated Concentration (ng/mL)	Accuracy (%)
1.0	0.025	0.98	98.0
5.0	0.128	5.12	102.4
10.0	0.255	10.2	102.0
50.0	1.26	50.4	100.8
100.0	2.51	100.4	100.4
500.0	12.58	503.2	100.6
1000.0	25.20	1008.0	100.8
Linearity (R ²)	0.9995		

Table 2: Precision and Recovery of Ethyl Tetradecanoate Quantification

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD, n=5)	Inter-day Precision (%RSD, n=5)	Recovery (%)
Low	5.0	4.2	5.5	98.5
Medium	100.0	3.1	4.2	101.2
High	800.0	2.5	3.8	99.8

Experimental Protocols

Materials and Reagents

- Ethyl Tetradecanoate (Analyte)
- **Ethyl Tetradecanoate-d27** (Internal Standard, IS)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Hexane (GC grade)
- Chloroform (HPLC grade)
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate
- Deionized water
- Biological matrix (e.g., plasma, serum, tissue homogenate)

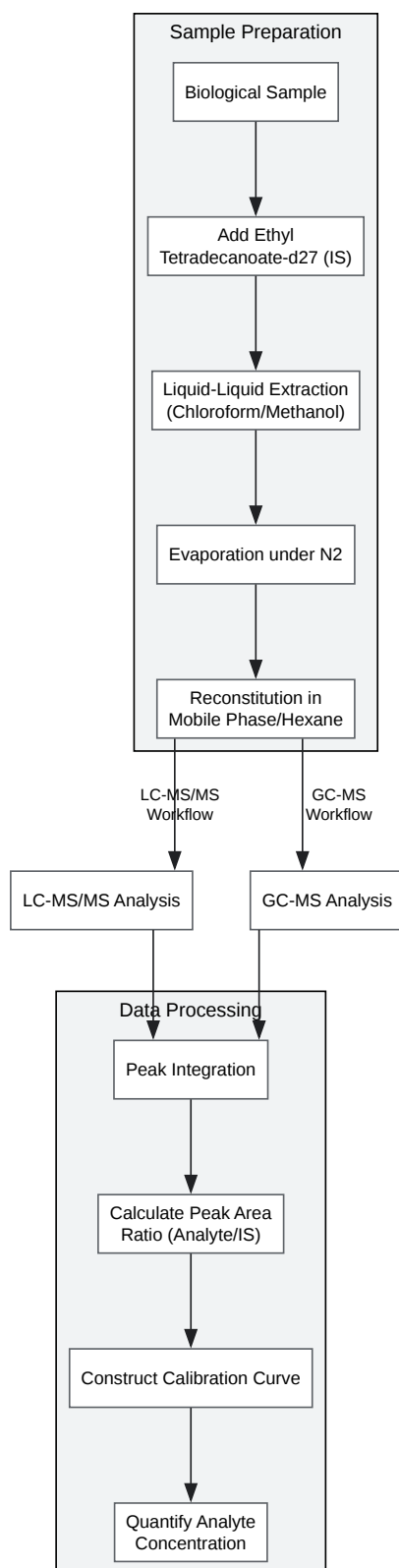
Standard Solution Preparation

- Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl Tetradecanoate and dissolve it in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Ethyl Tetradecanoate-d27** and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

Sample Preparation (Liquid-Liquid Extraction)

- To 100 μL of the biological sample (e.g., plasma), add 10 μL of the 100 ng/mL **Ethyl Tetradecanoate-d27** internal standard working solution and vortex briefly.
- Add 500 μL of a chloroform:methanol (2:1, v/v) mixture.
- Vortex vigorously for 2 minutes.
- Add 100 μL of 0.9% NaCl solution and vortex for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes to achieve phase separation.
- Carefully transfer the lower organic layer to a clean tube.
- Dry the organic extract under a gentle stream of nitrogen at room temperature.
- Reconstitute the dried extract in 100 μL of the appropriate solvent (hexane for GC-MS or mobile phase for LC-MS/MS).

Mandatory Visualization



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Caption: Experimental workflow for the quantitative analysis of Ethyl Tetradecanoate.

GC-MS Analysis Protocol

- Gas Chromatograph (GC) Conditions:
 - Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent
 - Inlet Temperature: 250°C
 - Injection Volume: 1 μ L (splitless mode)
 - Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Acquisition Mode: Selected Ion Monitoring (SIM)
 - Ions to Monitor:
 - Ethyl Tetradecanoate (Analyte): m/z 88, 101, 256
 - **Ethyl Tetradecanoate-d27 (IS):** m/z 91, 104, 283
 - Note: m/z 88 and 101 are characteristic fragment ions for saturated fatty acid ethyl esters.[\[3\]](#)

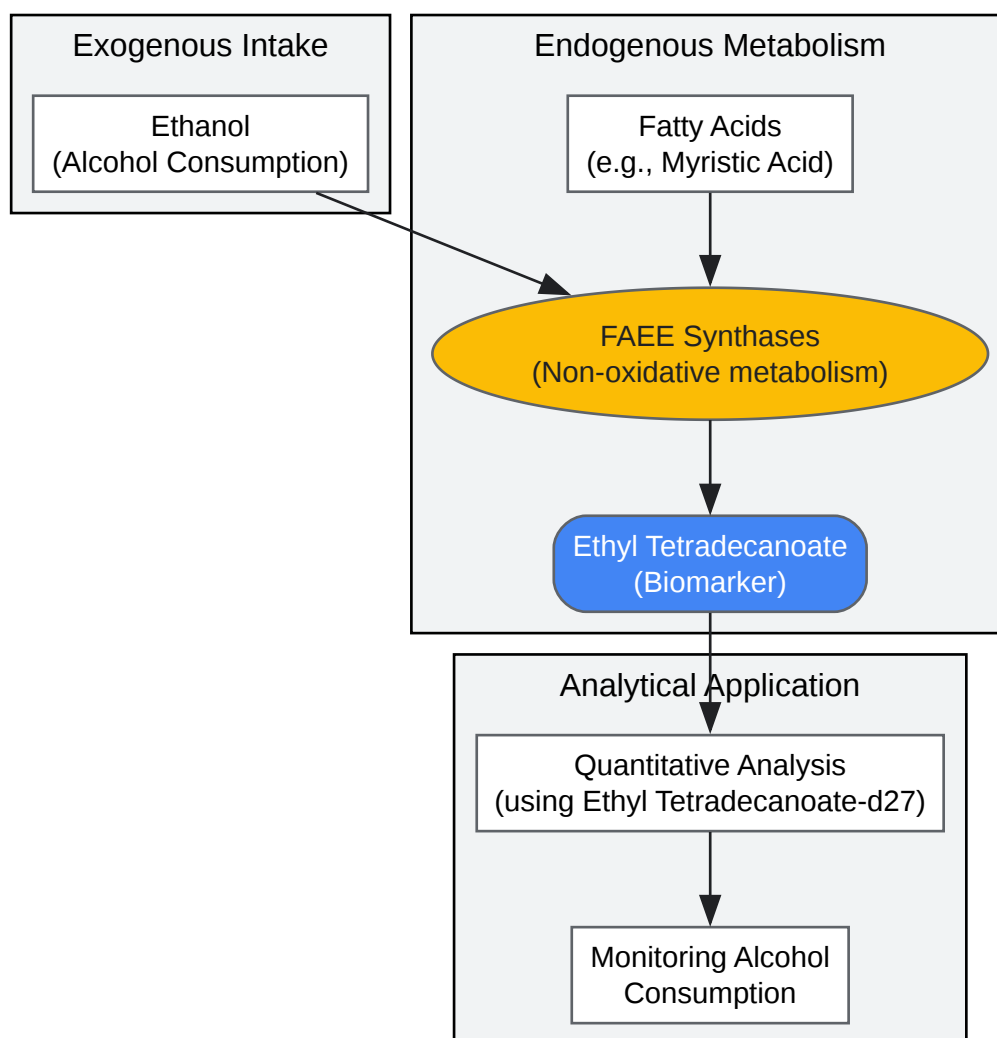
LC-MS/MS Analysis Protocol

- Liquid Chromatograph (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Ion Source Parameters: Optimized for the specific instrument.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Ethyl Tetradecanoate (Analyte): Precursor ion m/z 257.3 -> Product ions (e.g., m/z 88.1, 101.1). Collision energy to be optimized.
 - **Ethyl Tetradecanoate-d27** (IS): Precursor ion m/z 284.4 -> Product ions (e.g., m/z 91.1, 104.1). Collision energy to be optimized.

Signaling Pathway/Metabolic Context

Ethyl Tetradecanoate is involved in general fatty acid metabolism. The following diagram illustrates a simplified overview of fatty acid ethyl ester formation and its relevance as a biomarker.



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Caption: Formation of Ethyl Tetradecanoate as a biomarker of alcohol consumption.

Conclusion

The presented protocols provide a robust framework for the quantitative analysis of Ethyl Tetradecanoate in biological samples using **Ethyl Tetradecanoate-d27** as an internal standard. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results by correcting for analytical variability. The detailed methodologies for both GC-MS and LC-MS/MS offer flexibility for researchers based on available instrumentation and specific analytical needs. Adherence to these protocols will enable reliable quantification for applications in clinical research, toxicology, and drug development.

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